![molecular formula C8H8N2OS B12359469 5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12359469.png)
5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a fused thieno-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to yield the thieno[2,3-d]pyrimidin-4-one core . Another approach involves the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization in the presence of isocyanates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-yield cyclization reactions and scalable reaction conditions, are likely applied to produce this compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thieno-pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno-pyrimidines .
Wissenschaftliche Forschungsanwendungen
5,6-Dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphodiesterase 10A (PDE10A), an enzyme involved in signal transduction pathways . This inhibition can lead to various biological effects, including modulation of cellular signaling and potential anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one: This compound shares a similar thieno-pyrimidine core but differs in the functional groups attached to the ring system.
Thieno[2,3-d]pyrimidine derivatives: These compounds have variations in the substitution pattern on the thieno-pyrimidine ring, leading to different biological activities.
Uniqueness
5,6-Dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PDE10A sets it apart from other similar compounds and highlights its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C8H8N2OS |
|---|---|
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H8N2OS/c1-4-5(2)12-8-6(4)7(11)9-3-10-8/h3,6H,1-2H3 |
InChI-Schlüssel |
YSNCVFSNYCITQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=NC=NC(=O)C12)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


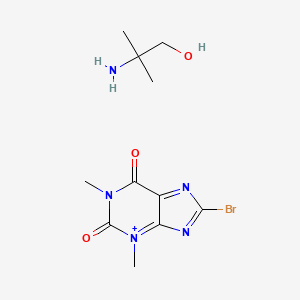
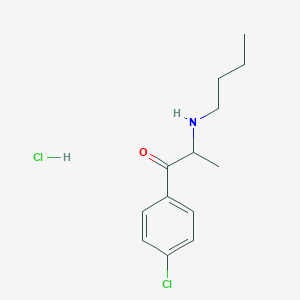

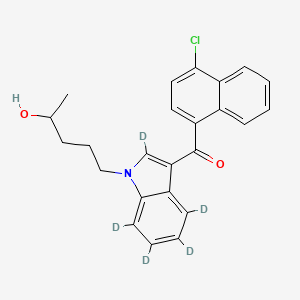
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12359410.png)
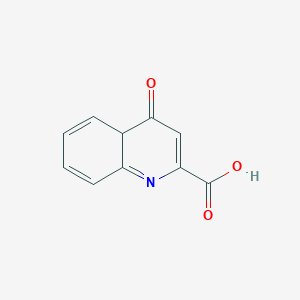
![N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopropanecarboxamide,2-hydroxy-1,2,3-propanetricarboxylate](/img/structure/B12359428.png)
![7aH-thieno[2,3-c]pyridin-7-one](/img/structure/B12359431.png)
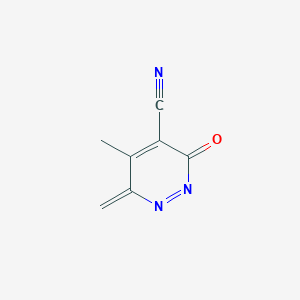
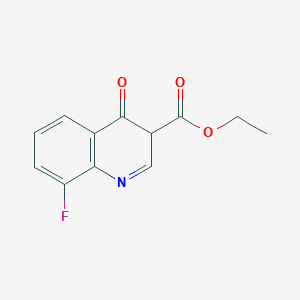
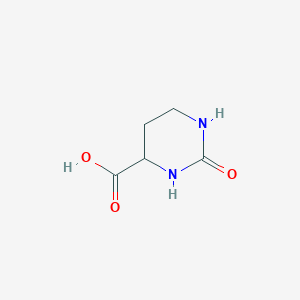
![2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12359457.png)

![5-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12359465.png)
